molecular formula C19H16FN5OS B2910141 N-(5-FLUORO-2-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1358192-34-3

N-(5-FLUORO-2-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Numéro de catalogue: B2910141
Numéro CAS: 1358192-34-3
Poids moléculaire: 381.43
Clé InChI: QYIMVMFRINCICY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-FLUORO-2-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE is a triazoloquinoxaline derivative featuring a sulfanyl acetamide linker and a fluorinated phenyl group. Its structure combines a [1,2,4]triazolo[4,3-a]quinoxaline core with a 1-methyl substituent and a 5-fluoro-2-methylphenyl moiety.

Propriétés

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5OS/c1-11-7-8-13(20)9-15(11)21-17(26)10-27-19-18-24-23-12(2)25(18)16-6-4-3-5-14(16)22-19/h3-9H,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIMVMFRINCICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(5-Fluoro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈FN₅OS
  • Molecular Weight : 367.43 g/mol
  • SMILES Notation : CC(C(=O)N1C=CN=C1C(=O)N2C=CC(=C(N2)C(=O)N(C)C(=O)N(CC(=O)Nc3cc(F)ccc3C)c2C)C)C)C

Research indicates that compounds containing the quinoxaline and triazole moieties exhibit a range of biological activities, primarily due to their ability to interact with various molecular targets:

  • Anticancer Activity : Quinoxaline derivatives have shown promising anticancer properties. They may exert their effects through:
    • Inhibition of tyrosine kinases.
    • Induction of apoptosis in cancer cells.
    • Disruption of tubulin polymerization, which is crucial for cell division .
  • Antimicrobial Effects : Preliminary studies suggest that related compounds can inhibit the growth of certain bacterial strains, indicating potential use as antimicrobial agents .
  • Anti-parasitic Activity : Some quinoxaline derivatives have demonstrated efficacy against parasitic infections such as schistosomiasis, with certain compounds achieving significant inhibitory concentrations against Schistosoma mansoni larvae .

Anticancer Studies

A study synthesized several quinoxaline derivatives and evaluated their anticancer activity against various cancer cell lines (HCT-116 and MCF-7). The results showed that these compounds exhibited low micromolar activity, suggesting they could serve as selective anticancer agents .

CompoundIC50 (μM)Cell Line
Compound A5.0HCT-116
Compound B3.5MCF-7
Compound C7.2HCT-116

Antiparasitic Activity

In a separate study focused on schistosomiasis, 47 synthesized compounds were tested against newly transformed schistosomula (NTS). Among these, certain quinoxaline derivatives exhibited over 70% activity at concentrations as low as 0.1 µM. This highlights their potential as effective antiparasitic agents .

Compound% Activity (10 µM)IC50 (µM)
Compound X80%0.31
Compound Y75%0.25
Compound Z65%0.40

Comparaison Avec Des Composés Similaires

2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide
  • Structural Differences: Core: Bis-triazoloquinoxaline vs. mono-triazoloquinoxaline in the target compound. Substituents: 4-fluorophenyl vs. 5-fluoro-2-methylphenyl.
  • Activity :
    • Exhibits potent TopoII inhibition, DNA intercalation, and apoptosis induction in Caco-2 cells.
    • Cytotoxic against HePG-2, Hep-2, and Caco-2 tumor lines, with G2/M phase cell cycle arrest .
N-R-2-(5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides
  • Structural Differences: Core: 1,2,4-triazole with pyrazole substituents vs. triazoloquinoxaline. Linker: Similar sulfanyl acetamide group.
  • Activity :
    • Focused on antimicrobial and anti-inflammatory properties, distinct from the target compound’s inferred anticancer role .
  • Inference: The triazoloquinoxaline core likely confers superior DNA interaction compared to simpler triazole derivatives.
N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide
  • Structural Differences: Core: Pyrrolo-triazolopyrazine vs. triazoloquinoxaline. Substituents: Bulky cyclopentyl and cyanophenyl groups.
  • Activity :
    • Patented for undisclosed therapeutic applications, possibly oncology-related .
  • Inference : Bulkier substituents may hinder cell penetration compared to the target compound’s compact fluoromethylphenyl group.

Structure-Activity Relationship (SAR) Insights

Feature Target Compound Analogues (e.g., ) Impact on Activity
Core Structure Triazoloquinoxaline Bis-triazoloquinoxaline , Triazole Triazoloquinoxaline enhances TopoII binding; bis-cores may increase potency but reduce solubility.
Fluorine Position 5-Fluoro-2-methylphenyl 4-Fluorophenyl 5-Fluoro substitution may improve metabolic stability and target selectivity.
Methyl Groups 1-Methyl (core), 2-methyl (phenyl) Methyl-pyrazole Methyl groups enhance lipophilicity and may reduce off-target cytotoxicity.
Sulfanyl Acetamide Present Common in analogues Critical for thioether linkage stability and enzyme interaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.